N-(4-(N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
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Description
Synthesis Analysis
The synthesis of FPMINT involves several steps. While I don’t have access to specific papers, I can provide a general overview based on existing knowledge. Researchers have reported various synthetic routes, including the formation of piperazine rings and subsequent modifications. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines, which can serve as intermediates in FPMINT synthesis .
Mechanism of Action
FPMINT’s primary mechanism of action involves inhibiting equilibrative nucleoside transporters (ENTs) . These transporters play essential roles in nucleotide synthesis, adenosine regulation, and chemotherapy. FPMINT selectively targets ENT2 over ENT1, making it a promising candidate for therapeutic applications . Further studies are needed to unravel its precise binding sites and downstream effects.
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylsulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3S/c1-3-22(28)25-18-8-9-21(17(2)16-18)31(29,30)24-10-11-26-12-14-27(15-13-26)20-7-5-4-6-19(20)23/h4-9,16,24H,3,10-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOSYLMSTWDKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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